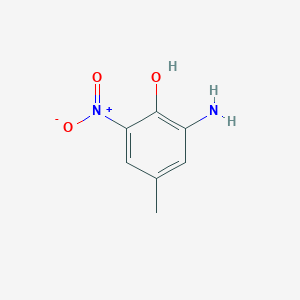

2-Amino-4-methyl-6-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWIWEGQLDDWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211704 | |

| Record name | 2-Amino-6-nitro-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6265-07-2 | |

| Record name | 2-Amino-4-methyl-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-nitro-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-nitro-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitro-4-methyl-6-amino-phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX839F48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methyl-6-nitrophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methyl-6-nitrophenol, a valuable intermediate in the pharmaceutical and dye industries. The primary synthetic route detailed herein involves a two-step process: the dinitration of p-cresol to yield 2,6-dinitro-p-cresol, followed by the selective reduction of one nitro group to the corresponding amine. This document offers an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and critical process parameters. Furthermore, it addresses safety considerations and methods for purification and characterization of the final product, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a key chemical intermediate whose structural features, including an amino, a nitro, and a hydroxyl group on a cresol backbone, make it a versatile precursor for the synthesis of a variety of more complex molecules. Its applications span the development of pharmaceuticals, the manufacturing of azo dyes, and as a component in photographic chemicals.[1] The strategic placement of its functional groups allows for a range of subsequent chemical modifications.

This guide focuses on a robust and well-established synthetic pathway, providing not just procedural steps, but also the underlying chemical principles that govern the reactions. Understanding the "why" behind each step is paramount for successful and safe synthesis, enabling researchers to troubleshoot and adapt the procedures to their specific laboratory contexts.

The Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is achieved through a two-step process starting from p-cresol. The overall transformation is depicted below:

Caption: Overall synthetic route from p-cresol.

Step 1: Dinitration of p-Cresol to 2,6-Dinitro-p-cresol

The initial step involves the electrophilic aromatic substitution of p-cresol with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The hydroxyl and methyl groups of p-cresol are ortho, para-directing activators. Since the para position is blocked by the methyl group, nitration occurs at the two ortho positions to the hydroxyl group.

Mechanism of Dinitration:

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as the electrophile, attacking the electron-rich aromatic ring of p-cresol.

Caption: Mechanism of p-cresol dinitration.

Experimental Protocol: Dinitration of p-Cresol

This protocol is adapted from established industrial methods.[2][3]

Materials:

-

p-Cresol

-

Nitric acid (68%)

-

Sulfuric acid (98%)

-

Ice

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place p-cresol. For every 1 mole of p-cresol, prepare a nitrating mixture of approximately 2.2 moles of nitric acid in sulfuric acid.

-

Cooling: Cool the flask containing p-cresol in an ice-salt bath to a temperature of 0-5 °C.

-

Nitration: Slowly add the nitrating mixture dropwise to the stirred p-cresol, maintaining the reaction temperature between 0-10 °C. The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. The 2,6-dinitro-p-cresol will precipitate as a yellow solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol.[2]

Data Presentation: Dinitration of p-Cresol

| Reactant | Molar Ratio (to p-cresol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Nitric Acid | 2.2 | 0-10 | 3 | ~90 | Adapted from[3][4] |

Step 2: Selective Reduction of 2,6-Dinitro-p-cresol

The second and more nuanced step is the selective reduction of one of the two nitro groups of 2,6-dinitro-p-cresol to an amino group. The Zinin reduction, which employs sulfide reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in an aqueous or alcoholic medium, is the method of choice for this transformation.[5][6]

Mechanism and Selectivity of the Zinin Reduction:

The Zinin reduction is a classic method for the selective reduction of aromatic nitro compounds.[6] The mechanism involves the transfer of electrons from the sulfide ion to the nitro group, proceeding through nitroso and hydroxylamine intermediates.[5]

In the case of dinitrophenols, the nitro group ortho to the hydroxyl group is preferentially reduced.[5][7] This selectivity is attributed to the electronic effects of the hydroxyl group and potential chelation with the reducing agent.

Caption: Simplified Zinin reduction pathway.

Experimental Protocol: Selective Reduction of 2,6-Dinitro-p-cresol

This protocol is based on the well-documented procedure for the reduction of 2,4-dinitrophenol.[8]

Materials:

-

2,6-Dinitro-p-cresol

-

Sodium sulfide (fused, 60%)

-

Ammonium chloride

-

Concentrated aqueous ammonia (28%)

-

Glacial acetic acid

-

Activated carbon

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Steam bath or heating mantle

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend approximately 1.6 moles of 2,6-dinitro-p-cresol in 2.5 liters of water.

-

Addition of Reagents: With stirring, add approximately 11.6 moles of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85 °C using a steam bath.

-

Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70 °C, begin the portion-wise addition of approximately 5.4 moles of 60% fused sodium sulfide. The temperature should be maintained between 80-85 °C during the addition.[8]

-

Reaction Completion: After all the sodium sulfide has been added, heat the reaction mixture at 85 °C for 15 minutes.

-

Filtration: Filter the hot reaction mixture through a preheated Büchner funnel to remove any insoluble byproducts.

-

Crystallization: Transfer the hot filtrate to a large flask and cool it overnight. The crude product will crystallize.

-

Purification:

-

Collect the crystals by filtration and press them nearly dry.

-

Dissolve the solid in approximately 1.5 liters of boiling water.

-

Acidify the solution with glacial acetic acid (the color will change from dark red to olive brown).[8]

-

Add a small amount of activated carbon, heat the solution, and filter it while hot.

-

Cool the filtrate to 20 °C to allow the purified this compound to crystallize.

-

-

Drying: Collect the brown crystals and dry them in an oven at 65 °C or in a vacuum desiccator.

Data Presentation: Selective Reduction of 2,6-Dinitro-p-cresol

| Reactant | Molar Ratio (to dinitrocresol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Sulfide | ~3.4 | 80-85 | 0.25 | 60-70 | Adapted from[8] |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value.

-

Spectroscopy:

-

FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, N-O, and C-H stretching vibrations).

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure by analyzing the chemical shifts and coupling patterns of the protons on the aromatic ring and the methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Considerations

It is imperative to adhere to strict safety protocols when performing these syntheses.

-

Handling of Reagents:

-

Nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

-

Nitrophenols and their derivatives are toxic and can be absorbed through the skin.[9][10][11] Avoid inhalation of dust and direct contact with the skin and eyes.[12]

-

Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.

-

-

Reaction Conditions:

-

The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.

-

The Zinin reduction can also be exothermic. The portion-wise addition of the reducing agent is necessary to maintain control over the reaction temperature.

-

-

Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound via the dinitration of p-cresol followed by selective reduction is a well-established and reliable method. This guide has provided a detailed, step-by-step approach to this synthesis, grounded in the fundamental principles of organic chemistry. By understanding the causality behind the experimental choices and adhering to the outlined protocols and safety measures, researchers can confidently and safely produce this valuable chemical intermediate for a range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,6-Dinitro-p-cresol | 609-93-8 [chemicalbook.com]

- 3. KR970005377B1 - Process for preparation of 2,6-dinitroparacresol - Google Patents [patents.google.com]

- 4. CN1139569C - 2,6-dinitro-p-cresol and is prepn. and use - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Zinin reaction - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Amino-4-methyl-6-nitrophenol (CAS No. 6265-07-2), a versatile chemical intermediate. The document is designed to equip researchers, scientists, and professionals in drug development with critical data and methodologies for the effective handling, characterization, and application of this compound. The guide delves into the structural and molecular characteristics, physical properties, solubility profile, and spectral data of this compound. Furthermore, it outlines detailed experimental protocols for the determination of these properties, emphasizing the scientific rationale behind the chosen methods. Safety precautions and handling guidelines are also integrated to ensure safe laboratory practices.

Introduction: The Significance of this compound

This compound, a substituted aromatic compound, holds considerable importance as a building block in various synthetic pathways. Its molecular architecture, featuring amino, methyl, hydroxyl, and nitro functional groups, imparts a unique reactivity profile, making it a valuable precursor in the synthesis of dyes, pigments, and pharmaceutical compounds.[1][2] In the realm of drug development, the aminonitrophenol scaffold is of interest for its potential bioactivity and as a starting material for more complex molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its efficient utilization, ensuring reproducibility in research and manufacturing, and for the development of safe and effective products.

This guide serves as a centralized repository of technical information, offering insights into the causal relationships between the molecular structure of this compound and its observable properties.

Molecular and Structural Properties

A thorough understanding of the molecular and structural characteristics of this compound is the foundation for predicting its behavior in various chemical and biological systems.

Chemical Structure

The chemical structure of this compound is depicted below. The arrangement of the functional groups on the benzene ring dictates its chemical reactivity, polarity, and potential for intermolecular interactions.

Caption: Chemical structure of this compound.

Molecular Formula and Weight

The molecular and structural properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| CAS Number | 6265-07-2 | [1][3] |

| IUPAC Name | This compound | [3] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in various fields, from predicting its behavior in a reaction vessel to its absorption and distribution in a biological system.

Physical State and Appearance

This compound is a yellow to orange crystalline or powdery substance at room temperature.[1]

Melting and Boiling Points

There is some discrepancy in the reported melting point of this compound. One source indicates a melting point of approximately 140-142 °C, while another reports it as 119 °C.[1] This variation could be attributed to the presence of impurities or different crystalline forms. The predicted boiling point is approximately 299.1 °C.[1]

| Property | Value | Source |

| Melting Point | 119 °C or 140-142 °C | [1] |

| Boiling Point (Predicted) | 299.1 ± 40.0 °C | [1] |

Solubility

The solubility of this compound is limited in water but shows better solubility in organic solvents.[1] This is expected due to the presence of the aromatic ring and the methyl group, which contribute to its nonpolar character, while the polar amino, hydroxyl, and nitro groups allow for some interaction with polar solvents. The principle of "like dissolves like" governs its solubility profile. Aromatic nitro compounds, in general, exhibit low solubility in water.[4]

Acidity (pKa)

Experimental Protocols for Physicochemical Characterization

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Causality: A sharp melting point range (typically less than 1 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility provides valuable information for formulation and reaction condition optimization.

Methodology:

-

Qualitative Assessment: A small amount of this compound (e.g., 10 mg) is added to 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide) in separate test tubes. The tubes are agitated and observed for dissolution at room temperature.

-

Semi-Quantitative Assessment: For a more quantitative measure, a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is stirred for an extended period (e.g., 24 hours) to ensure equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality: The solubility is a result of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. The presence of both polar and nonpolar functional groups in this compound leads to its differential solubility in various solvents.

Spectrophotometric Determination of pKa

The pKa of a phenolic compound can be accurately determined using UV-Vis spectrophotometry by measuring the absorbance changes as a function of pH.

Caption: Workflow for the spectrophotometric determination of pKa.

Methodology:

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).

-

A constant aliquot of the stock solution is added to each buffer solution to achieve the same final concentration.

-

The UV-Vis spectrum of each solution is recorded to identify the wavelength of maximum absorbance (λmax) for the ionized (phenolate) form, which is typically at a longer wavelength than the unionized form.

-

The absorbance of each solution is measured at the determined λmax.

-

A plot of absorbance versus pH is generated, which should yield a sigmoidal curve.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the inflection point of the curve. This is the point where the concentrations of the protonated and deprotonated species are equal.

Causality: The phenolic hydroxyl group of this compound can deprotonate to form a phenolate ion. This change in ionization state alters the electronic structure of the molecule, leading to a shift in its UV-Vis absorption spectrum. By monitoring this change as a function of pH, the equilibrium constant for this dissociation (pKa) can be determined.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For a related compound, 2-Amino-4-nitrophenol, the absorption maxima are observed at 224 nm, 262 nm, and 308 nm in an acidic mobile phase.[6] It is expected that this compound will exhibit a similar UV-Vis profile, with the exact absorption maxima being influenced by the position of the methyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the following characteristic peaks are expected in the IR spectrum:

-

O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch (amino): Two sharp peaks in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and methyl): Peaks in the region of 2850-3100 cm⁻¹.

-

N-O stretch (nitro): Strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-N stretch (aromatic amine): A band in the region of 1250-1360 cm⁻¹.

-

C-O stretch (phenol): A band in the region of 1180-1260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be affected by the attached functional groups. For instance, the carbon bearing the hydroxyl group will be shifted downfield, while the carbons attached to the electron-withdrawing nitro group will also be significantly deshielded.

Safety and Handling

This compound may be toxic to the human body.[1] Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if necessary.[1]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. The information presented, from its molecular structure to its spectral characteristics and safe handling procedures, is intended to be a valuable resource for scientists and researchers. A thorough understanding of these properties is crucial for the successful application of this compound in synthesis and drug development, ensuring both the efficacy of the final product and the safety of the personnel involved.

References

- 1. chembk.com [chembk.com]

- 2. Final report on the safety assessment of amino nitrophenols as used in hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H8N2O3 | CID 5483333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Amino-4-methyl-6-nitrophenol (CAS No. 6265-07-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methyl-6-nitrophenol, with the Chemical Abstracts Service (CAS) registry number 6265-07-2 , is an aromatic organic compound of significant interest in various chemical and pharmaceutical applications. Structurally, it is a phenol ring substituted with an amino group, a methyl group, and a nitro group. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of a range of more complex molecules, including dyes, pigments, and potentially, pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on its relevance to the field of drug discovery and development.

Physicochemical Properties

This compound is typically a yellow to orange crystalline or powdery solid.[1] It exhibits limited solubility in water but shows better solubility in organic solvents.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 6265-07-2 | --INVALID-LINK-- |

| Molecular Formula | C₇H₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 168.15 g/mol | --INVALID-LINK-- |

| Appearance | Yellow to orange crystal or powder | ChemBK |

| Melting Point | Approximately 119-142 °C | ChemBK |

| Boiling Point (Predicted) | 299.1 ± 40.0 °C | ChemBK |

| Density (Predicted) | 1.421 ± 0.06 g/cm³ | ChemBK |

| Solubility | Limited in water, soluble in organic solvents | ChemBK |

| InChI Key | AJWIWEGQLDDWQC-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)N | --INVALID-LINK-- |

Synthesis

The synthesis of this compound can be approached through the selective reduction of a dinitro precursor. A plausible and efficient laboratory-scale synthesis can be adapted from the well-established procedures for the partial reduction of dinitrophenols.[3] The following protocol is a representative method starting from 2,4-dinitro-6-methylphenol.

Proposed Synthesis Workflow

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the related compound, 2-amino-4-nitrophenol.[3]

Materials:

-

2,4-Dinitro-6-methylphenol

-

Sodium sulfide (fused, 60%)

-

Ammonium chloride

-

Concentrated aqueous ammonia (approx. 28%)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 2,4-dinitro-6-methylphenol in water.

-

With stirring, add ammonium chloride and concentrated aqueous ammonia. Heat the mixture to approximately 85°C.

-

Turn off the heat and allow the mixture to cool. At around 70°C, begin the portion-wise addition of fused sodium sulfide. The temperature should be maintained between 80-85°C, using external cooling if necessary.

-

After the addition is complete, heat the reaction mixture at 85°C for an additional 15 minutes.

-

Filter the hot reaction mixture through a pre-heated Büchner funnel to remove any solid byproducts.

-

Transfer the hot filtrate to a flask and cool it overnight to allow for crystallization.

-

Collect the crystals by filtration and press them to remove excess liquid.

-

Dissolve the crude product in boiling water and acidify the solution with glacial acetic acid. The color of the solution should change from a dark red to an olive-brown.

-

Add activated carbon to the hot solution, heat briefly, and filter while hot.

-

Cool the filtrate to induce crystallization of the purified this compound.

-

Collect the crystals by filtration and dry them thoroughly.

Applications in Drug Discovery and Development

Nitroaromatic compounds are versatile building blocks in medicinal chemistry, often serving as precursors to a wide array of pharmacologically active molecules.[4] The presence of the amino, hydroxyl, and nitro groups on the same aromatic ring makes this compound a particularly useful intermediate. These functional groups offer multiple points for chemical modification, allowing for the construction of diverse molecular scaffolds.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of bioactive compounds. For instance, aminophenol derivatives are known to be key components in the synthesis of certain analgesics and anti-inflammatory agents.[2] Furthermore, the amino and hydroxyl groups can be readily derivatized to form heterocyclic systems, which are a cornerstone of modern drug discovery. The nitro group can be reduced to an amino group, providing another reactive site for further chemical elaboration.

The general importance of nitrophenolic structures in bioactive compounds is well-established. For example, derivatives of nitrophenol have been investigated for their potential as antimicrobial and antifungal agents.[5] The strategic placement of the methyl group in this compound can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule by affecting its metabolic stability and binding to target proteins.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound, especially when it is intended for use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound and related compounds.

Illustrative HPLC Method:

-

Column: A C18 stationary phase column is generally effective.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The exact ratio can be optimized to achieve good separation.

-

Detection: UV detection is appropriate, with the detection wavelength set to the absorbance maximum of the compound.

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

For quantitative analysis, the method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the amino and hydroxyl groups, direct analysis of this compound by GC-MS can be challenging, often resulting in poor peak shape and low sensitivity.[7] Derivatization is therefore a crucial step to enhance the volatility and thermal stability of the analyte.

Derivatization and GC-MS Protocol:

-

Derivatization: Silylation is a common and effective derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the active hydrogens on the amino and hydroxyl groups to trimethylsilyl (TMS) ethers and amines.

-

GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used. A temperature-programmed oven is employed to ensure the efficient elution of the derivatized analyte.

-

Mass Spectrometry Detection: The mass spectrometer can be operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The fragmentation pattern of the derivatized compound in the mass spectrum provides structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

A singlet for the methyl group protons.

-

Two singlets or a pair of doublets for the aromatic protons, depending on the solvent and resolution.

-

Broad singlets for the amino and hydroxyl protons, which may be exchangeable with D₂O.

Expected ¹³C NMR Features:

-

A signal for the methyl carbon in the aliphatic region.

-

Six distinct signals in the aromatic region corresponding to the carbons of the phenol ring, with their chemical shifts influenced by the attached functional groups.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the molecule's structure, with losses of small neutral molecules such as H₂O, NO, NO₂, and CO being common. Analysis of the fragmentation pattern is crucial for confirming the identity of the compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It may be toxic if inhaled, ingested, or absorbed through the skin.[1] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound. Handling should be performed in a well-ventilated area, preferably in a fume hood. In case of accidental contact, the affected area should be rinsed immediately with plenty of water, and medical attention should be sought.[1] The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications, particularly in the synthesis of dyes and as a building block in medicinal chemistry. Its versatile reactivity, stemming from the presence of multiple functional groups, makes it an attractive starting material for the creation of diverse and complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development, including the quest for new and improved pharmaceutical agents.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Electrospray tandem mass spectrometry of aminochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

spectral data of 2-Amino-4-methyl-6-nitrophenol (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-methyl-6-nitrophenol

This guide provides a comprehensive analysis of the spectral data for this compound (CAS 6265-07-2), a key organic intermediate.[1] As researchers and professionals in drug development and materials science, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.

Foundational Molecular Structure

Before interpreting any spectrum, a foundational understanding of the target molecule's architecture is essential. This compound is a substituted benzene ring characterized by a delicate interplay of electron-donating groups (EDGs) and an electron-withdrawing group (EWG).

-

Electron-Donating Groups (EDGs): The hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups increase electron density in the aromatic ring, primarily at the ortho and para positions.

-

Electron-Withdrawing Group (EWG): The nitro (-NO₂) group strongly withdraws electron density from the ring.

This electronic environment dictates the precise chemical shifts, vibrational frequencies, and electronic transitions observed in the following spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenols and amines as it helps in observing the exchangeable -OH and -NH₂ protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle with proton decoupling is standard.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The electron-donating and withdrawing groups cause significant dispersion of the aromatic signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| -CH₃ | ~2.2-2.4 | Singlet (s) | 3H | Aliphatic protons on a carbon attached to the aromatic ring. |

| Ar-H (position 5) | ~6.8-7.1 | Singlet (s) or narrow Doublet (d) | 1H | This proton is ortho to the electron-donating -NH₂ group and meta to the -OH and -NO₂ groups, leading to a relatively upfield shift. |

| Ar-H (position 3) | ~7.8-8.1 | Singlet (s) or narrow Doublet (d) | 1H | This proton is ortho to the strongly withdrawing -NO₂ group and meta to the -NH₂ group, resulting in a significant downfield (deshielded) shift. |

| -NH₂ | ~4.5-5.5 (broad) | Singlet (s, broad) | 2H | Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent. |

| -OH | ~9.0-11.0 (broad) | Singlet (s, broad) | 1H | The phenolic proton is acidic and its signal is typically broad and downfield. Intramolecular hydrogen bonding with the adjacent nitro group can shift it further downfield. |

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment Rationale |

| -CH₃ | ~20-22 | Typical range for a methyl group attached to an aromatic ring.[2] |

| C3 | ~112-118 | Shielded aromatic carbon ortho to the strong -NH₂ donor group. |

| C5 | ~120-126 | Aromatic C-H carbon influenced by multiple substituents. |

| C4 | ~128-135 | Quaternary carbon attached to the methyl group. |

| C6 | ~138-145 | Quaternary carbon attached to the strongly withdrawing -NO₂ group. |

| C2 | ~145-152 | Quaternary carbon attached to the -NH₂ group. |

| C1 | ~153-158 | Quaternary carbon attached to the electronegative -OH group, typically found downfield.[2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State IR

-

Method Selection: The Attenuated Total Reflectance (ATR) method is a modern, rapid alternative to the traditional KBr pellet method.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty crystal should be recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum of this compound is expected to be rich with characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3500-3300 | N-H Stretch | -NH₂ (Amino) | Two distinct bands are expected for the asymmetric and symmetric stretching of the primary amine. |

| 3400-3200 (broad) | O-H Stretch | -OH (Phenol) | A broad band resulting from intermolecular hydrogen bonding. Intramolecular H-bonding with the -NO₂ group can also influence this peak's shape and position. |

| 1570-1500 | N-O Asymmetric Stretch | -NO₂ (Nitro) | A strong, characteristic absorption band for the nitro group.[4] |

| 1350-1300 | N-O Symmetric Stretch | -NO₂ (Nitro) | Another strong, unmistakable band confirming the presence of the nitro group.[4][5] |

| 1620-1580 | C=C Aromatic Stretch | Benzene Ring | Bands indicating the aromatic nature of the core structure. |

| 2970-2850 | C-H Aliphatic Stretch | -CH₃ (Methyl) | Absorption from the methyl group C-H bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for highly conjugated systems.

Experimental Protocol: UV-Vis Solution Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile. The choice of solvent can influence the absorption maxima.

-

Solution Preparation: Prepare a dilute stock solution of the compound and perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Acquisition: Use a dual-beam spectrophotometer, with one cuvette containing the pure solvent (as a blank) and the other containing the sample solution. Scan a range from approximately 200 to 600 nm.

UV-Vis Spectral Data Interpretation

The spectrum is a direct consequence of the extended conjugation of the benzene ring, enhanced by the auxochromic (-OH, -NH₂) and chromophoric (-NO₂) groups.

| Predicted λmax (nm) | Electronic Transition | Rationale |

| ~220-240 | π → π | High-energy transition associated with the aromatic system.[6] |

| ~260-280 | π → π | Transition related to the benzene ring with substituents. |

| ~300-420 | n → π* / Intramolecular Charge Transfer | A lower-energy, high-intensity band characteristic of nitrophenols.[6][7] This transition involves non-bonding electrons (from -OH, -NH₂, -NO₂) and the π-system, and is responsible for the compound's yellow/orange color.[1] The exact position is sensitive to solvent polarity and pH.[6] |

Integrated Spectroscopic Workflow

Confirming the structure of this compound is not a linear process but an integrated one, where data from each technique corroborates the others.

Caption: Integrated workflow for structural elucidation.

This systematic approach, leveraging the strengths of multiple analytical techniques, provides a self-validating system for the unambiguous identification and characterization of this compound, ensuring the integrity and reliability required for advanced scientific applications.

References

- 1. chembk.com [chembk.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-4-methyl-6-nitrophenol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Amino-4-methyl-6-nitrophenol (CAS No: 6265-07-2), a key intermediate in the synthesis of dyes and other specialty chemicals. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles and experimental methodologies required for researchers, scientists, and drug development professionals to ascertain its solubility profile. We delve into the physicochemical properties that govern solubility, provide a theoretical framework for predicting behavior across a spectrum of solvents, and offer detailed, field-proven protocols for empirical determination. This guide is structured to empower researchers with the tools to generate reliable, in-house solubility data, ensuring the robustness of downstream applications.

Introduction: The Critical Role of Solubility

The solubility of an organic compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For this compound, a yellow to orange crystalline powder, understanding its solubility is paramount for a range of applications, from optimizing reaction conditions in synthetic chemistry to formulating commercial products.[1] Inadequate or erroneous solubility data can lead to failed experiments, inconsistent product quality, and significant delays in development timelines.

This guide addresses the critical need for a reliable methodology to approach the solubility of this compound. Instead of presenting unsubstantiated data points, we provide a robust scientific framework that combines theoretical prediction with rigorous experimental validation.

Physicochemical Characterization of this compound

The solubility of this compound is intrinsically linked to its molecular structure, which features a combination of polar and non-polar functional groups. The presence of an amino (-NH₂), a hydroxyl (-OH), and a nitro (-NO₂) group attached to a methyl-substituted benzene ring creates a molecule with complex intermolecular force potential.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 168.15 g/mol | --INVALID-LINK--[2] |

| Appearance | Yellow to orange crystal or powdery substance | --INVALID-LINK--[1] |

| Melting Point | 140-142 °C | --INVALID-LINK--[1] |

| XLogP3 (Predicted) | 1.6 | --INVALID-LINK--[2] |

The predicted octanol-water partition coefficient (XLogP3) of 1.6 suggests a moderate degree of lipophilicity.[2] The molecule possesses both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitro and hydroxyl groups), indicating the potential for significant interactions with protic and polar aprotic solvents.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound in various solvent classes.[3]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low in Water; Moderate to High in Alcohols | The phenolic hydroxyl and amino groups can form hydrogen bonds with protic solvents. However, the aromatic ring and methyl group contribute to hydrophobicity, limiting aqueous solubility.[4] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | The polar nature of these solvents can interact with the polar functional groups of the solute. Acetone and acetonitrile are effective solvents for many nitrophenols.[5] |

| Non-polar | Hexane, Toluene | Low | The significant polarity imparted by the nitro, amino, and hydroxyl groups makes it unlikely to be soluble in non-polar, hydrocarbon-based solvents. |

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, empirical determination is essential. The following section provides detailed protocols for the widely accepted equilibrium shake-flask method, coupled with UV-Vis spectroscopy for quantification.

The Equilibrium Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and straightforwardness.[6][7] The core principle is to create a saturated solution in the presence of excess solid solute, allowing the system to reach thermodynamic equilibrium.

References

An In-depth Technical Guide to 2-Amino-4-methyl-6-nitrophenol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-Amino-4-methyl-6-nitrophenol, a niche chemical intermediate with emerging potential beyond its traditional use in dye synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and novel applications of substituted nitrophenols. We will delve into its chemical properties, plausible synthetic routes based on established methodologies for analogous compounds, and explore its prospective biological activities, drawing insights from recent studies on related molecules.

Core Molecular Profile

This compound, also known as 2-amino-6-nitro-p-cresol, is an aromatic organic compound.[1] Its structure is characterized by a phenol ring substituted with an amino group, a methyl group, and a nitro group.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for designing synthetic protocols, purification strategies, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | Approximately 140-142 °C | [2] |

| Solubility | Limited solubility in water, soluble in organic solvents | [2] |

| CAS Number | 6265-07-2 | [1] |

Synthesis and Purification Strategies

Proposed Synthetic Pathway: Selective Reduction

The synthesis of this compound can be logically approached through the selective reduction of 2,4-dinitro-6-methylphenol. This method is analogous to the well-documented synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol.[3] The key to this synthesis is the use of a reducing agent that can selectively reduce one nitro group in the presence of another. Sodium sulfide or ammonium sulfide are commonly employed for this purpose.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a Related Compound)

The following protocol is adapted from the synthesis of 2-amino-4-nitrophenol and is expected to be effective for the synthesis of this compound with minor modifications.[3]

Materials:

-

2,4-Dinitro-6-methylphenol

-

Sodium sulfide (fused, 60%)

-

Ammonium chloride

-

Concentrated aqueous ammonia (28%)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2,4-dinitro-6-methylphenol in water.

-

Addition of Reagents: Add ammonium chloride and concentrated aqueous ammonia to the suspension and heat the mixture to approximately 85°C with stirring.

-

Reduction: Cool the mixture to 70°C and add sodium sulfide in portions, maintaining the temperature between 80-85°C. After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.

-

Filtration: Filter the hot reaction mixture through a preheated Büchner funnel to remove any insoluble byproducts.

-

Crystallization: Cool the filtrate to induce crystallization of the sodium salt of the product.

-

Acidification and Purification: Dissolve the collected crystals in boiling water, treat with activated carbon, and filter while hot. Acidify the filtrate with glacial acetic acid to precipitate the this compound.

-

Isolation and Drying: Collect the precipitated product by filtration, wash with cold water, and dry in an oven at a moderate temperature (e.g., 65°C) or in a vacuum desiccator.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, the amino group protons, and the hydroxyl group proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring. |

| ¹³C NMR | Resonances for the seven carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons attached to the different functional groups and the methyl carbon. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the amino group, C-H stretches of the methyl and aromatic groups, and strong asymmetric and symmetric stretches for the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Fragmentation patterns can provide further structural information. |

| UV-Vis | Absorption maxima in the UV-visible region, characteristic of nitrophenol compounds. For the related 2-amino-4-nitrophenol, absorption maxima are observed at 224 nm, 262 nm, and 308 nm.[4] |

Potential Applications in Research and Drug Development

While historically used as a dye intermediate, the true potential of this compound and its derivatives may lie in the life sciences. The presence of multiple reactive functional groups (amino, hydroxyl, and nitro) on a phenolic scaffold makes it an attractive starting material for the synthesis of novel bioactive molecules.

Antimicrobial and Antifungal Activity

Recent research has highlighted the antimicrobial and fungicidal properties of substituted aminonitrophenols. This suggests that this compound could serve as a valuable scaffold for the development of new antimicrobial agents.

A study on aminobenzylated 4-nitrophenols demonstrated promising antibacterial activity against several resistant microorganisms, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). The study identified the para-nitrophenol group as a key structural feature for this activity. Furthermore, derivatization of the amino group in 2-amino-4-nitrophenol has been shown to modulate its fungicidal activity against various phytopathogenic fungi. Specifically, replacement of a hydrogen atom in the amino group with an aldehyde or ketone group led to increased fungicidal effects against certain fungal species.

These findings strongly suggest that this compound is a promising candidate for further investigation in the field of antimicrobial drug discovery. The methyl group at the 4-position may influence the lipophilicity and electronic properties of the molecule, potentially leading to enhanced or differential activity compared to its non-methylated analog.

Derivatization for Biological Screening

The amino and hydroxyl groups of this compound are amenable to a wide range of chemical modifications, allowing for the creation of a library of derivatives for biological screening.

Caption: Potential derivatization pathways for biological screening.

Safety and Handling

This compound may be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[2] Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile chemical intermediate with significant untapped potential, particularly in the realm of antimicrobial research. Its straightforward synthesis from readily available precursors and the presence of multiple reactive sites for derivatization make it an attractive platform for the development of novel bioactive compounds. This guide provides a foundational understanding of its properties and potential applications, encouraging further research into this promising molecule.

References

An In-depth Technical Guide to 2-Amino-4-methyl-6-nitrophenol Derivatives and Analogues

This guide provides a comprehensive technical overview of 2-Amino-4-methyl-6-nitrophenol, its derivatives, and analogues. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, structure-activity relationships, and potential therapeutic applications of this important class of compounds.

Introduction: The Chemical and Biological Significance of Aminonitrophenols

This compound and its related structures are substituted phenolic compounds that have garnered significant interest in various scientific fields. The presence of amino, nitro, and hydroxyl functional groups on the benzene ring imparts a unique combination of chemical reactivity and biological activity. These compounds serve as versatile intermediates in the synthesis of dyes and pigments.[1] In the realm of medicinal chemistry, the nitroaromatic scaffold is a known pharmacophore, but also a potential toxicophore, making the study of its derivatives a nuanced and critical endeavor for drug discovery.[2] The biological activities of aminonitrophenol derivatives are diverse, ranging from antimicrobial and antifungal to anti-inflammatory and potential anticancer properties. This guide will delve into the core aspects of these molecules, providing both foundational knowledge and practical insights for their application in research and development.

Synthesis of this compound and Its Analogues

The synthesis of this compound and its analogues typically involves a multi-step process, often starting from a readily available substituted benzene derivative. A common strategy involves the introduction of the nitro group via electrophilic nitration, followed by the reduction of a second nitro group to an amino group, or the introduction of the amino group through other means. The precise route can be tailored to achieve the desired substitution pattern.

General Synthetic Strategy: Nitration and Selective Reduction

A widely applicable method for the synthesis of aminonitrophenols is the selective reduction of a dinitrophenol precursor. This approach offers good control over the final product, as the reaction conditions can be optimized to favor the reduction of one nitro group over the other.

Below is a representative protocol for the synthesis of 2-amino-4-nitrophenol, a close analogue of the topic compound. This protocol can be adapted for the synthesis of this compound by starting with the appropriate dinitrocresol.

Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol

Materials:

-

2,4-Dinitrophenol

-

Ammonium chloride (NH₄Cl)

-

Concentrated aqueous ammonia (approx. 28%)

-

Sodium sulfide (Na₂S), 60% fused

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Deionized water

-

5-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Steam bath

-

Büchner funnel

Procedure:

-

Initial Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, place 300 g (1.63 moles) of technical grade 2,4-dinitrophenol and 2.5 L of water.

-

Addition of Reagents: Start the stirrer and add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.

-

Heating: Heat the mixture to 85°C using a steam bath.

-

Cooling and Sulfide Addition: Turn off the steam and allow the mixture to cool. When the temperature reaches 70°C, begin adding 700 g (5.4 moles) of 60% fused sodium sulfide in portions of approximately 100 g every 5 minutes. The temperature of the reaction mixture will rise to 80-85°C. Maintain this temperature range by adjusting the rate of addition or by cooling the flask with a wet cloth.

-

Completion of Reaction: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes.

-

Filtration: Filter the hot reaction mixture through a pre-heated Büchner funnel.

-

Crystallization: Transfer the hot filtrate to a 5-L round-bottomed flask and cool overnight with a stream of cold water to induce crystallization.

-

Isolation of Crude Product: Collect the crystals by filtration and press them to remove excess liquid.

-

Purification: Dissolve the crude solid in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml).

-

Decolorization and Final Crystallization: Add 10 g of activated carbon to the hot solution, heat, and filter while hot. Allow the filtrate to cool to 20°C.

-

Drying: Collect the resulting brown crystals and dry them in an oven at 65°C or in a vacuum desiccator. The expected yield of 2-amino-4-nitrophenol is 160-167 g (64-67%), with a melting point of 140-142°C.[3]

Synthesis of Heterocyclic Derivatives

2-Aminophenols are valuable precursors for the synthesis of various heterocyclic compounds with interesting pharmacological properties. For instance, cyclic derivatives such as partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines can be prepared from 2-amino-4-nitrophenol through reactions with dibromoalkanes. These heterocyclic scaffolds are of interest in drug discovery due to their diverse biological activities.

Physicochemical Properties and Characterization

The physicochemical properties of this compound, such as its melting point, solubility, and spectral characteristics, are fundamental to its identification and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6265-07-2 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [4] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | 140-142 °C | [1] |

| Solubility | Limited in water, soluble in organic solvents | [1] |

Analytical Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of this compound and its derivatives.

Experimental Protocol: Characterization of a Synthesized Derivative

Objective: To confirm the identity and purity of a synthesized this compound derivative.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet of the sample or acquire the spectrum using an ATR accessory.

- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

- Interpretation: Identify characteristic absorption bands for the O-H, N-H, C-H, C=C (aromatic), and N-O (nitro) stretching and bending vibrations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- ¹H-NMR Spectroscopy:

- Data Acquisition: Acquire the ¹H-NMR spectrum.

- Interpretation: Analyze the chemical shifts, integration, and splitting patterns of the signals to assign the protons on the aromatic ring, the methyl group, the amino group, and the hydroxyl group.

- ¹³C-NMR Spectroscopy:

- Data Acquisition: Acquire the ¹³C-NMR spectrum.

- Interpretation: Identify the signals corresponding to the different carbon atoms in the molecule.

3. Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., GC-MS or ESI-MS).

- Data Acquisition: Obtain the mass spectrum.

- Interpretation: Determine the molecular weight of the compound from the molecular ion peak (M⁺) and analyze the fragmentation pattern to further confirm the structure.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or methanol).

- Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm.

- Interpretation: Identify the wavelength(s) of maximum absorbance (λₘₐₓ), which are characteristic of the chromophoric groups in the molecule.

5. Elemental Analysis:

- Procedure: Determine the percentage composition of carbon, hydrogen, and nitrogen in the sample.

- Interpretation: Compare the experimental values with the calculated values for the expected molecular formula to assess the purity of the compound.

Structure-Activity Relationships (SAR) and Drug Design Implications

The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new analogues with improved potency and selectivity, and reduced toxicity.

The Role of the Nitro Group

The nitro group is a key determinant of the biological activity of these compounds. It is an electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring. The antimicrobial activity of many nitroaromatic compounds is attributed to the in vivo reduction of the nitro group to form reactive intermediates that can damage cellular macromolecules. This dual role of the nitro group as both a pharmacophore and a potential toxicophore necessitates careful consideration in drug design.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. For antimicrobial agents, QSAR models often reveal the importance of electronic and hydrophobic parameters.

Table 2: Representative QSAR Data for a Series of Antimicrobial p-Amino Benzoic Acid Derivatives

| Compound | R-group | MIC (µg/mL) vs. B. subtilis | pMIC (µM/mL) |

| 1 | H | 125 | 0.98 |

| 2 | 2-Cl | 62.5 | 1.34 |

| 3 | 3-Cl | 62.5 | 1.34 |

| 4 | 4-Cl | 62.5 | 1.34 |

| 5 | 2-NO₂ | 62.5 | 1.32 |

| 6 | 3-NO₂ | 31.25 | 1.62 |

| 7 | 4-NO₂ | 31.25 | 1.62 |

| 8 | 3-Br | 15.62 | 2.11 |

Adapted from a study on p-amino benzoic acid derivatives to illustrate QSAR principles.

QSAR analyses of such data often indicate that electronic parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), are significant in explaining the antimicrobial activity. A lower LUMO energy can facilitate the acceptance of an electron, which is the initial step in the reductive activation of the nitro group.

Biological Activities and Mechanisms of Action

Derivatives of this compound have been reported to exhibit a range of biological activities, making them attractive candidates for further investigation in drug discovery programs.

Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds are well-documented. The proposed mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell to generate cytotoxic reactive nitrogen species. These species can cause damage to DNA, proteins, and other cellular components, leading to cell death.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties. One of the potential mechanisms for this activity is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation.

Modulation of Cellular Signaling Pathways

Recent research has indicated that polyphenolic compounds can exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cell survival. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are critical regulators of the inflammatory response.

The NF-κB signaling pathway is a central mediator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][6][7] The p38 MAPK pathway is another key signaling cascade that is activated by cellular stress and inflammatory cytokines, leading to the production of inflammatory mediators.[5]

It is hypothesized that this compound derivatives, as polyphenolic structures, may inhibit these pathways, thereby reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[5]

Caption: Proposed mechanism of anti-inflammatory action via inhibition of NF-κB and p38 MAPK pathways.

Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with significant potential in both industrial and pharmaceutical applications. Their rich chemistry allows for the synthesis of a wide array of analogues and heterocyclic systems, providing a fertile ground for the exploration of new chemical entities. The diverse biological activities, including antimicrobial and anti-inflammatory effects, underscore the importance of further research into their mechanisms of action and therapeutic potential. Future studies should focus on the synthesis and biological evaluation of novel derivatives with optimized activity and safety profiles. A deeper understanding of their interactions with biological targets and signaling pathways will be crucial for the development of these compounds into effective therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C7H8N2O3 | CID 5483333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-Amino-4-methyl-6-nitrophenol

An In-depth Technical Guide to the Biological Activity of 2-Amino-4-methyl-6-nitrophenol

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Niche Nitrophenol Compound

For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. The vast chemical space of aromatic compounds, particularly nitrophenols, presents a fertile ground for discovering new therapeutic agents. This guide focuses on this compound, a compound with a unique substitution pattern that suggests a potential for diverse biological activities. While its primary applications to date have been in chemical synthesis and as a dye intermediate, its structural motifs—a phenolic hydroxyl group, an electron-withdrawing nitro group, and an electron-donating amino group—are all hallmarks of biologically active molecules.[1]